molecular formula C25H13ClFNO5 B14990675 6-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14990675
M. Wt: 461.8 g/mol
InChI Key: WKFZZRUNSSTPLV-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzofuran, a fluorobenzoyl, and a chromene moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an aluminum chloride catalyst.

    Formation of the Chromene Moiety: The chromene moiety is synthesized through a condensation reaction involving a suitable phenol and a β-keto ester.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or reduced chromene derivatives.

    Substitution: Various substituted benzofuran or chromene derivatives.

Scientific Research Applications

6-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzoyl chloride: Shares the fluorobenzoyl group but lacks the benzofuran and chromene moieties.

    2-chloro-6-fluorobenzyl chloride: Contains similar halogen substituents but differs in the overall structure and functional groups.

Uniqueness

6-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C25H13ClFNO5

Molecular Weight

461.8 g/mol

IUPAC Name

6-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H13ClFNO5/c26-14-7-10-20-17(11-14)18(29)12-21(32-20)25(31)28-22-16-3-1-2-4-19(16)33-24(22)23(30)13-5-8-15(27)9-6-13/h1-12H,(H,28,31)

InChI Key

WKFZZRUNSSTPLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC(=O)C5=C(O4)C=CC(=C5)Cl

Origin of Product

United States

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